4-甲基-3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮

描述

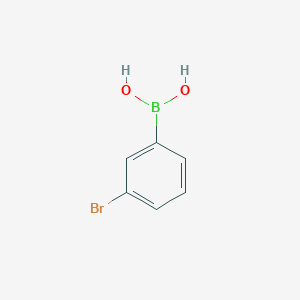

4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a derivative of the 1,4-benzodiazepine class of compounds, which are known for their significance in medicinal chemistry due to their therapeutic properties, particularly as anxiolytics, sedatives, and muscle relaxants .

Synthesis Analysis

The synthesis of 1,4-benzodiazepine-2,5-diones has been approached through various methods. One method involves starting from N-carbamoylmethylanthranilic acids and achieving ring closure when the amino groups are substituted with electron-withdrawing groups . Another approach utilizes polymer-supported amino acids and o-nitrobenzoic acids or protected anthranilic acids, which allows for the cyclization of the aminoamide intermediate with concomitant release from the support, yielding high purity products . Additionally, the use of methyl malonylchloride as a key reagent and intramolecular nucleophilic substitution has been employed for the synthesis of derivatives with a carboxy group at the 3-position .

Molecular Structure Analysis

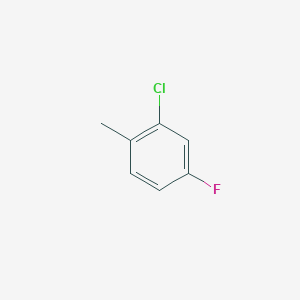

The molecular structure of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is characterized by the presence of a benzodiazepine core, which can be functionalized at various positions to alter its properties. The synthesis of enantiopure benzodiazepines with quaternary stereogenic centers is rare but has been achieved by installing a di(p-anisyl)methyl group at N1 and performing a deprotonation/trapping protocol .

Chemical Reactions Analysis

Chemical reactions involving 1,4-benzodiazepine-2,5-diones include the novel ring contraction rearrangement observed during the synthesis, where a 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione rearranges to a 3H-quinazoline-4-one . Enantioselective reactions have been demonstrated to be highly selective, providing a pathway to synthesize quaternary benzodiazepines with diverse N1 functionality . The reductive alkylation of resin-bound primary amine followed by intramolecular cyclization has also been used to synthesize 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives are influenced by their molecular structure and the substituents present. The introduction of electron-withdrawing groups and steric hindrance around the benzodiazepine core can affect the compound's reactivity, stability, and solubility. The solid-phase synthesis approach has been shown to be a versatile method for preparing these compounds with high purity, which is essential for their potential use in medicinal chemistry .

科学研究应用

GABA 调节

GABA(γ-氨基丁酸): 是一种神经递质,在中枢神经系统中的抑制性信号传导中起着至关重要的作用。4-甲基-3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮是一种GABA调节剂。它不会直接激活或阻断GABA受体,而是影响其功能。具体来说:

- 苯并二氮杂卓类药物,包括该化合物,与GABA-A受体的变构位点结合。它们增强GABA激活的氯离子通道的开放频率,从而导致抑制性神经传递增强。 这些药物被广泛用作抗焦虑药、镇静剂和抗惊厥药 .

抗结核潜力

最近的研究探讨了苯并二氮杂卓衍生物(包括4-甲基-3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮)的抗结核活性。这些分子显示出作为潜在抗结核药物候选物的希望。 它们独特的结构和作用机制可以为对抗结核病开辟新的途径 .

抗癌特性

虽然需要更多研究,但一些证据表明苯并二氮杂卓衍生物表现出抗癌特性。研究人员研究了它们对癌细胞生长、凋亡和转移的影响。 具体机制仍在研究中,但这些化合物在癌症治疗方面具有潜力 .

神经保护作用

某些苯并二氮杂卓类药物,包括我们的化合物,已显示出神经保护作用。它们可以减轻氧化应激、炎症或兴奋性毒性引起的脑神经损伤。 这些发现可能与神经退行性疾病和脑损伤研究相关 .

精神药理学

除了临床应用外,苯并二氮杂卓类药物还会影响情绪、认知和行为。研究人员研究了它们对焦虑、抑郁和记忆的影响。 我们化合物的独特结构可能有助于理解这些精神药理学方面 .

合成化学

最后,苯并二氮杂卓衍生物,包括4-甲基-3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮,的合成仍然是一个活跃的研究领域。 化学家探索了制备这些化合物的有效途径,这可以导致新型药物候选物和功能材料 .

作用机制

Target of Action

The primary target of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is the gamma-aminobutyric acid (GABA) receptor-ionophore complex .

Mode of Action

The compound interacts with the GABA receptor-ionophore complex at allosteric sites . GABA-A receptors appear to have at least three allosteric sites at which modulators act . The compound increases the opening frequency of gamma-aminobutyric acid-activated chloride channels .

Biochemical Pathways

The compound’s interaction with the GABA receptor-ionophore complex affects the neurotransmission process . By increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels, it enhances the inhibitory effects of GABA in the central nervous system .

Result of Action

The compound’s action on the GABA receptor-ionophore complex results in enhanced inhibitory neurotransmission in the central nervous system . This can lead to effects such as sedation, muscle relaxation, and reduction of anxiety .

生化分析

Biochemical Properties

The compound 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is known to affect the gamma-aminobutyric acid receptor-ionophore complex . It does not act as an agonist or antagonist but does affect the complex . GABA-A receptors appear to have at least three allosteric sites at which modulators act .

Cellular Effects

It is known to affect the gamma-aminobutyric acid receptor-ionophore complex, which could potentially influence cell function .

属性

IUPAC Name |

4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-9(13)11-8-5-3-2-4-7(8)10(12)14/h2-5H,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHUQIMPAVOVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395576 | |

| Record name | 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666010 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

3415-35-8 | |

| Record name | 3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3415-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)